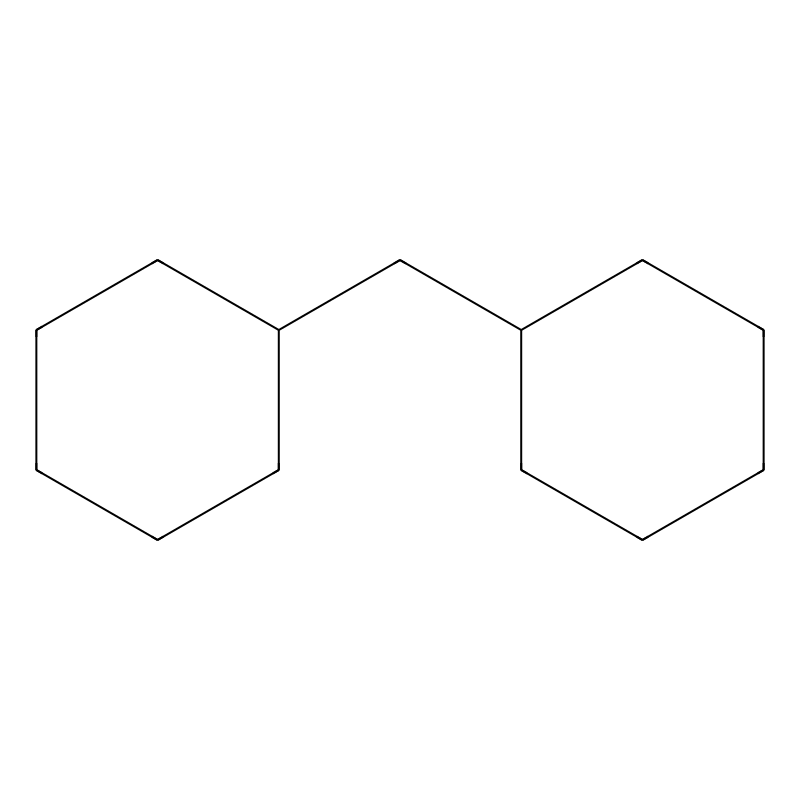

Dicyclohexylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dicyclohexylmethane, also known as 4,4'-diisocyanato dicyclohexylmethane, is an organic compound classified as an aliphatic diisocyanate. It is a colorless to pale yellow liquid at room temperature and is primarily utilized in the production of polyurethane materials. The chemical formula for dicyclohexylmethane is , and it is characterized by its two isocyanate functional groups, which make it reactive towards compounds containing active hydrogens, such as amines and alcohols .

- Addition Reactions: Dicyclohexylmethane readily reacts with nucleophiles like amines and alcohols to form urethanes or ureas. This reaction is crucial in the synthesis of polyurethane elastomers and coatings .

- Hydrolysis: When exposed to moisture, dicyclohexylmethane can hydrolyze to form dicyclohexylamine and carbon dioxide, which can lead to environmental concerns during production and use .

- Polymerization: It can participate in polymerization reactions to form high-performance polyurethane materials with desirable mechanical properties .

Dicyclohexylmethane exhibits biological activity primarily related to its potential toxicity and allergenic properties. Exposure can lead to:

- Allergic Reactions: Inhalation or skin contact may cause allergic reactions, including dermatitis and respiratory issues. Studies have documented delayed hypersensitivity reactions among workers exposed to low-molecular-weight chemicals, including dicyclohexylmethane derivatives .

- Toxicity: The compound has been associated with respiratory distress and other health concerns when inhaled, highlighting the need for safety measures during handling .

Dicyclohexylmethane can be synthesized through several methods:

- Hydrogenation of Methylene Diphenyl Diisocyanate: This method involves the hydrogenation process to convert methylene diphenyl diisocyanate into dicyclohexylmethane .

- Phosgenation of Dicyclohexylamine: Another approach includes reacting dicyclohexylamine with phosgene, leading to the formation of dicyclohexylmethane .

- Direct Synthesis from Cyclohexene: Cyclohexene can be reacted with formaldehyde under controlled conditions to yield dicyclohexylmethane as a product.

Dicyclohexylmethane has several industrial applications:

- Polyurethane Production: It serves as a key building block in the manufacture of polyurethane elastomers used in coatings, adhesives, sealants, and flexible foams .

- Specialty Coatings: Due to its excellent mechanical properties and resistance to abrasion and UV degradation, it is used in high-performance coatings for various surfaces .

- Adhesives and Sealants: Its reactivity allows for the formulation of strong adhesives suitable for construction and automotive applications.

Research on the interactions of dicyclohexylmethane has focused on its surface reactions and behavior in different environments:

- Surface Reactions on Catalysts: Studies have investigated how dicyclohexylmethane interacts with platinum surfaces under ultrahigh vacuum conditions, providing insights into its catalytic properties and potential applications in hydrogen storage systems .

- Liquid Organic Hydrogen Carrier Systems: Dicyclohexylmethane has been explored as a liquid organic hydrogen carrier due to its ability to absorb and release hydrogen efficiently, making it relevant for renewable energy applications .

Dicyclohexylmethane shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methylene Diphenyl Diisocyanate | Contains two phenyl groups | Widely used in polyurethane foams |

| Toluene Diisocyanate | Contains two methyl-substituted phenyl groups | Commonly used in coatings and elastomers |

| Hexamethylene Diisocyanate | Six-membered aliphatic chain | Used in specialty applications requiring flexibility |

| Isophorone Diisocyanate | Contains a bicyclic structure | Offers improved stability against UV degradation |

Dicyclohexylmethane's uniqueness lies in its aliphatic structure combined with two isocyanate groups, which provides distinct mechanical properties compared to aromatic diisocyanates like methylene diphenyl diisocyanate. Its reactivity profile also allows for specific applications in high-performance materials that require durability and resistance to environmental factors.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents one of the most powerful and informative spectroscopic techniques for the structural characterization of dicyclohexylmethane. The compound, with its molecular formula C₁₃H₂₄, exhibits characteristic NMR signals that provide detailed insights into its molecular structure and conformational behavior.

Proton Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of dicyclohexylmethane reveals several distinct regions that correspond to different proton environments within the molecule. The ¹H NMR spectrum typically displays signals in chloroform-d (CDCl₃) solvent, which serves as the standard reference for this compound [1] [2].

The most characteristic feature of the ¹H NMR spectrum is the methylene bridge proton signal, which appears as a singlet at approximately 1.3 parts per million. This signal corresponds to the two protons attached to the central carbon atom that connects the two cyclohexyl rings [3]. The integration of this signal confirms the presence of two equivalent protons in this position.

The cyclohexyl ring protons contribute to a complex multipicity pattern in the aliphatic region, typically ranging from 0.9 to 2.0 parts per million. These signals arise from the methine protons attached to the carbon atoms bearing the bridge connection, as well as the remaining methylene protons of the cyclohexyl rings [1] [4]. The multiplicity patterns observed reflect the axial and equatorial orientations of protons within the cyclohexyl ring system.

Temperature-dependent ¹H NMR studies have revealed important conformational information about dicyclohexylmethane. Variable-temperature experiments demonstrate that the compound exists as multiple conformational isomers in solution, with dynamic equilibrium between different ring conformations [5] [6]. These conformational changes are reflected in the chemical shift variations and coupling patterns observed in the spectra.

Chemical shift assignments have been established through comparison with model compounds and two-dimensional NMR techniques. The proton signals can be categorized based on their proximity to the bridging methylene group and their position within the cyclohexyl ring framework [4]. The axial and equatorial protons exhibit different chemical shifts due to their distinct magnetic environments.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information to the proton NMR data, offering detailed insights into the carbon framework of dicyclohexylmethane. The ¹³C NMR spectrum reveals distinct carbon environments that correspond to the different positions within the molecular structure.

The bridging methylene carbon exhibits a characteristic signal at approximately 43 parts per million [4]. This carbon atom connects the two cyclohexyl rings and represents a unique environment within the molecule. The chemical shift of this carbon is influenced by the electron-donating effects of the two cyclohexyl substituents.

The cyclohexyl ring carbons display signals in the typical aliphatic carbon region, ranging from approximately 26 to 34 parts per million [7] [8]. These signals correspond to the various carbon atoms within the six-membered ring systems. The carbon directly attached to the bridging methylene group typically appears at a slightly different chemical shift compared to the other ring carbons due to its substitution pattern.

Stereochemical considerations play an important role in the ¹³C NMR spectrum interpretation. The compound exists as a mixture of geometric isomers, including trans-trans, cis-trans, and cis-cis configurations of the cyclohexyl rings relative to the bridging methylene group [4]. Each geometric isomer contributes distinct carbon signals, leading to the observation of multiple peaks for equivalent carbons in different stereochemical environments.

Advanced ¹³C NMR techniques, including distortionless enhancement by polarization transfer and heteronuclear single quantum coherence experiments, have been employed to assign the carbon signals definitively [4]. These techniques facilitate the distinction between methyl, methylene, and methine carbons within the cyclohexyl ring systems.

Quantitative ¹³C NMR measurements have provided valuable information about the relative populations of different conformational isomers in solution. The integration ratios of carbon signals corresponding to different geometric isomers reflect their thermodynamic stabilities and equilibrium distributions [9].

Infrared Spectroscopy

Infrared spectroscopy provides essential information about the vibrational modes and functional group characteristics of dicyclohexylmethane. The infrared spectrum reveals absorption bands that correspond to specific molecular vibrations, offering insights into the compound's structural features and intermolecular interactions.

The aliphatic carbon-hydrogen stretching vibrations dominate the high-frequency region of the infrared spectrum. Strong absorption bands typically appear between 2800 and 3000 wavenumbers, corresponding to the symmetric and antisymmetric stretching modes of the methylene and methine groups within the cyclohexyl rings [10] [11]. These bands are characteristic of saturated hydrocarbon systems and confirm the aliphatic nature of the compound.

The methylene bridge exhibits characteristic vibrational frequencies that can be distinguished from the cyclohexyl ring vibrations. The carbon-hydrogen stretching modes of the bridging methylene group appear at slightly different frequencies compared to the ring methylene groups due to the unique electronic environment created by the two cyclohexyl substituents [1].

Carbon-carbon stretching vibrations appear in the fingerprint region of the infrared spectrum, typically between 1000 and 1300 wavenumbers. These vibrations provide information about the skeletal framework of the molecule and the connectivity between the cyclohexyl rings and the bridging methylene group [12] [13].

Bending and deformation modes of the cyclohexyl rings contribute to absorption bands in the lower frequency regions of the infrared spectrum. Ring breathing modes and out-of-plane deformation vibrations appear between 700 and 1000 wavenumbers, providing characteristic fingerprint patterns for the cyclohexyl ring system [10].

Temperature-dependent infrared studies have revealed conformational effects on the vibrational spectrum. Variable-temperature measurements show changes in band intensities and frequencies that correspond to conformational equilibria between different ring orientations [14]. These studies provide valuable information about the energy barriers associated with ring flipping and conformational interconversion.

Polarized infrared spectroscopy has been employed to investigate the orientational behavior of dicyclohexylmethane molecules in organized phases. The dichroic ratios of specific vibrational bands provide information about molecular orientation and alignment in liquid crystalline or solid-state environments [1].

Raman Spectroscopic Studies

Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, providing additional insights into the molecular structure and dynamics of dicyclohexylmethane. The Raman spectrum reveals vibrations that are Raman-active, often corresponding to symmetric stretching and breathing modes of the molecular framework.

Depolarized Raman spectroscopy has emerged as a particularly powerful technique for characterizing dicyclohexylmethane, especially in the context of liquid organic hydrogen carrier applications. Studies have demonstrated that depolarized Raman spectroscopy can accurately determine the degree of hydrogenation in diphenylmethane-dicyclohexylmethane systems [1] [15] [16].

The symmetric carbon-hydrogen stretching region exhibits strong Raman activity, with bands appearing between 2800 and 2900 wavenumbers. These vibrations correspond to the symmetric stretching modes of the methylene groups within the cyclohexyl rings and provide information about the local symmetry and electronic environment [1] [17].

Carbon-carbon stretching modes display characteristic Raman activity in the fingerprint region of the spectrum. The symmetric stretching vibrations of the cyclohexyl ring framework appear as distinct bands that can be used for structural identification and conformational analysis [18] [19].

Ring breathing modes of the cyclohexyl groups exhibit strong Raman intensity due to their symmetric nature. These vibrations appear in the lower frequency region of the Raman spectrum and provide information about the overall geometry and strain within the ring systems [1].

Polarization measurements in Raman spectroscopy have provided valuable information about the symmetry properties of different vibrational modes. The depolarization ratios of specific bands indicate the symmetry characteristics of the corresponding molecular vibrations and help in mode assignment [17].

Temperature-dependent Raman studies have revealed conformational dynamics and phase transition behavior. Variable-temperature measurements show changes in band intensities and frequencies that reflect conformational equilibria and intermolecular interactions [1] [15].

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight, fragmentation patterns, and structural characteristics of dicyclohexylmethane. The technique offers insights into the compound's ionization behavior and decomposition pathways under electron impact conditions.

The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the molecular formula C₁₃H₂₄ [20]. The molecular ion exhibits moderate stability under electron impact ionization conditions, allowing for its detection and confirmation of the molecular weight.

Fragmentation patterns in the mass spectrum provide detailed structural information. Alpha-cleavage reactions represent the predominant fragmentation pathway, involving the breaking of carbon-carbon bonds adjacent to the bridging methylene group [21] [22]. These fragmentations result in the formation of cyclohexylmethyl cations and cyclohexyl radicals.

The base peak in the mass spectrum typically corresponds to a cyclohexyl cation fragment at mass-to-charge ratio 83. This fragment arises from the loss of one complete cyclohexylmethyl unit from the molecular ion, demonstrating the tendency for fragmentation at the bridge position [20].

Secondary fragmentation processes lead to the formation of smaller cyclohexyl-derived fragments. Ring contraction and hydrogen rearrangement reactions contribute to the observed fragmentation patterns, providing insights into the stability and reactivity of the cyclohexyl ring system under ionization conditions [23].

High-resolution mass spectrometry has been employed to determine accurate masses and elemental compositions of fragment ions. These measurements confirm the proposed fragmentation pathways and provide definitive structural assignments for the observed peaks [21] [24].

Tandem mass spectrometry experiments have elucidated the detailed fragmentation mechanisms and reaction pathways. Collision-induced dissociation studies reveal the energy requirements for specific bond cleavages and provide information about the relative stabilities of different fragment ions [25].

Other Spectroscopic Methods

Several additional spectroscopic techniques have been applied to characterize dicyclohexylmethane, providing complementary information to the primary methods discussed above.

Ultraviolet-visible spectroscopy reveals limited absorption characteristics due to the saturated nature of dicyclohexylmethane. The compound exhibits weak absorption in the far-ultraviolet region, corresponding to sigma-to-sigma-star electronic transitions within the carbon-carbon and carbon-hydrogen bonds [26] [27]. These transitions provide information about the electronic structure and bonding characteristics of the saturated hydrocarbon framework.

X-ray photoelectron spectroscopy has been employed to investigate the surface chemistry and electronic structure of dicyclohexylmethane and its derivatives. The technique provides information about the binding energies of core electrons and the chemical environment of carbon atoms within the molecule [28] [29]. XPS studies have been particularly valuable in understanding the surface reactions and catalytic behavior of dicyclohexylmethane in liquid organic hydrogen carrier applications.

Near-infrared spectroscopy offers insights into overtone and combination bands of the fundamental vibrational modes. These measurements provide additional structural information and have been used to investigate hydrogen bonding and intermolecular interactions in dicyclohexylmethane systems [6].

Fluorescence spectroscopy has limited applicability to dicyclohexylmethane itself due to the absence of suitable chromophores. However, fluorescence techniques have been employed to study dicyclohexylmethane derivatives and related compounds containing aromatic or heteroatomic substituents [30] [31].

Two-dimensional correlation spectroscopy has been applied to investigate temperature-induced conformational changes and dynamic processes. These studies reveal correlations between different vibrational modes and provide insights into the coupling between molecular motions [17].

Solid-state NMR spectroscopy has provided information about the molecular packing and dynamics in crystalline forms of dicyclohexylmethane. Cross-polarization magic angle spinning techniques reveal details about molecular orientation and intermolecular interactions in the solid state [9].